

# Application of Finerenone-d3 in Mass Spectrometry for Quantitative Analysis

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## Compound of Interest

Compound Name: *Finerenone-d3*

Cat. No.: *B12381673*

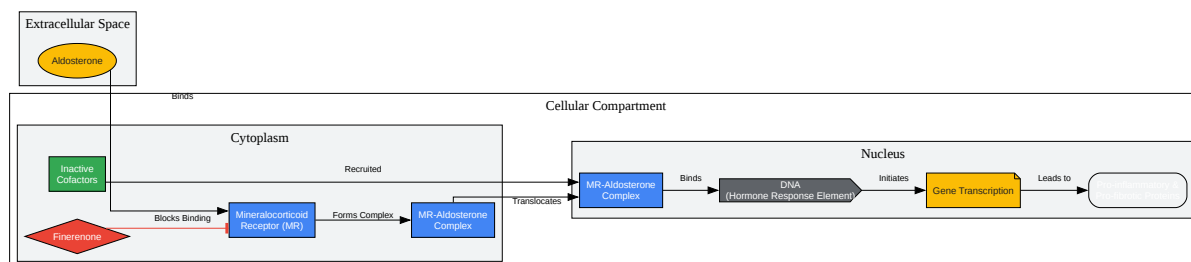
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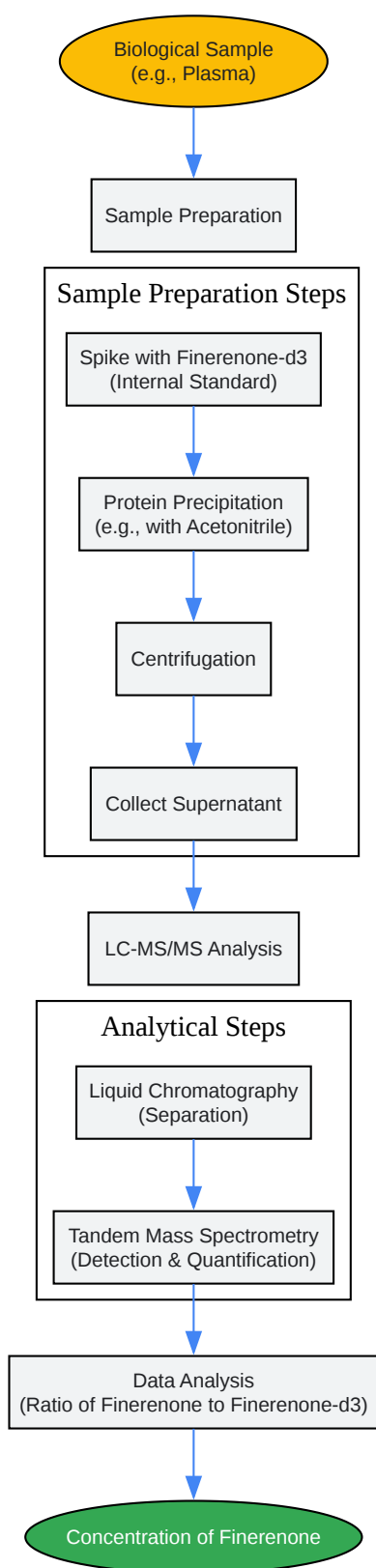
## Introduction

Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[1][2] Accurate quantification of finerenone in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and drug development. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, and **Finerenone-d3**, a deuterium-labeled analog of finerenone, serves this essential role.[3] Its use corrects for variability in sample preparation and matrix effects, ensuring high accuracy and precision in bioanalytical methods.[4] This document provides detailed application notes and protocols for the use of **Finerenone-d3** in the quantitative analysis of finerenone using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

## Signaling Pathway of Finerenone

Finerenone exerts its therapeutic effects by blocking the mineralocorticoid receptor, which in turn inhibits the downstream signaling pathways that contribute to inflammation and fibrosis.[5] Overactivation of the MR by aldosterone leads to the transcription of pro-inflammatory and pro-fibrotic genes. Finerenone, by binding to the MR, prevents this cascade.





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